L-PHENYLALANINE (3-13C)

Catalog No.
S1890823
CAS No.
M.F
M. Wt
166.18
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-PHENYLALANINE (3-13C)

Product Name

L-PHENYLALANINE (3-13C)

Molecular Weight

166.18

L-Phenylalanine-3-13C is characterized by the substitution of the carbon atom at the third position of the phenylalanine molecule with the carbon-13 isotope. This isotopic labeling allows researchers to track the metabolic pathways of phenylalanine in biological systems. L-Phenylalanine itself is a nonpolar aromatic amino acid, essential for protein synthesis and a precursor for several neurotransmitters, including dopamine and norepinephrine .

Typical of amino acids:

  • Oxidation: It can be converted to phenylpyruvate via the enzyme phenylalanine hydroxylase.
  • Reduction: This compound can undergo decarboxylation to form phenylethylamine.
  • Substitution: L-Phenylalanine-3-13C can react with acylating agents to form various derivatives.

Common Reagents and Conditions

  • Oxidation: Requires phenylalanine hydroxylase, oxygen, and tetrahydrobiopterin.
  • Reduction: Involves decarboxylase enzymes.
  • Substitution: Typically uses acetic anhydride under basic conditions.

L-Phenylalanine plays significant roles in biological systems:

  • It is involved in neurotransmitter synthesis, particularly as a precursor to tyrosine, which further leads to the production of catecholamines.
  • The compound acts as an antagonist at the glycine binding site of N-methyl-D-aspartate receptors, influencing neuronal signaling pathways. Its inhibition of neurotransmitter release at glutamatergic synapses has been documented, with implications for conditions like phenylketonuria .

The synthesis of L-Phenylalanine-3-13C typically involves biosynthetic methods using genetically engineered Escherichia coli. The bacteria are cultured in a medium containing carbon sources labeled with carbon-13, allowing for efficient incorporation into the amino acid. This method can be scaled up for industrial production while optimizing growth conditions to maximize yield .

L-Phenylalanine-3-13C is utilized in various research applications:

  • Metabolic Studies: Its isotopic labeling is crucial for tracing metabolic pathways in organisms.
  • Structural Biology: It aids in nuclear magnetic resonance (NMR) studies by providing distinct chemical shifts that help analyze protein structures.
  • Pharmaceutical Research: The compound's interactions with neurotransmitter systems make it valuable for studying neurological conditions and drug development .

Research has shown that L-Phenylalanine interacts with several biological targets, including:

  • Voltage-dependent calcium channels (specifically the α2δ subunit).
  • N-methyl-D-aspartate receptors and non-N-methyl-D-aspartate receptors.
    These interactions have implications for understanding synaptic transmission and potential therapeutic applications .

L-Phenylalanine-3-13C shares structural characteristics with several other compounds but exhibits unique properties due to its isotopic labeling. Here are some similar compounds:

CompoundStructure/CharacteristicsUnique Features
L-TyrosinePrecursor to neurotransmitters; contains a hydroxyl group on the benzene ringDirectly derived from L-phenylalanine
L-DOPAPrecursor to dopamine; contains two hydroxyl groupsImportant in Parkinson's disease treatment
BoronophenylalanineDihydroxyboryl derivative used in neutron capture therapyUsed specifically for cancer treatment
4-Azido-L-phenylalanineUnnatural amino acid used for bioconjugationUseful in chemical biology for protein labeling

L-Phenylalanine's unique isotopic labeling allows it to serve specific roles in research that other similar compounds cannot fulfill, particularly in tracing metabolic processes and studying protein interactions .

Chemical Shift Assignments and Spectral Characteristics

The 13C nuclear magnetic resonance spectroscopic analysis of L-Phenylalanine (3-13C) reveals distinctive spectral features that distinguish it from the natural abundance compound. The chemical shift assignments for L-phenylalanine have been comprehensively characterized through high-resolution NMR spectroscopy [3] [4].

Table 1: 13C NMR Chemical Shift Data for L-Phenylalanine

Carbon PositionChemical Shift (ppm)Carbon TypeAssignment
C1130.418Aromatic CHortho/meta
C2131.834Aromatic CHortho/meta
C339.095Aliphatic CH₂ (β)Side chain β-carbon
C4132.093Aromatic CHpara
C5132.093Aromatic CHpara
C639.095Aliphatic CH₂ (β)Side chain β-carbon
C7137.798Aromatic C (ipso)Aromatic ring ipso carbon
C858.744Aliphatic CH (α)α-carbon
C9176.774Carbonyl CCarboxyl carbon

Isotopic Enhancement and Signal Characteristics

The 13C isotopic labeling at position 3 results in dramatic signal enhancement compared to natural abundance NMR spectroscopy. The labeled β-carbon exhibits approximately 99% 13C incorporation versus the natural abundance of 1.1%, representing nearly a 90-fold enhancement in signal intensity [5] [6]. This enhancement facilitates detailed structural and dynamic studies that would be impractical with natural abundance samples.

Table 2: Isotopic Shift Patterns in 13C NMR of L-Phenylalanine (3-13C)

Carbon PositionPrimary Isotope Effect (Δδ)Secondary Isotope Effect (Δδ)Signal EnhancementCoupling Pattern
C1 (ortho/meta)0.00.0NoSinglet
C2 (ortho/meta)0.00.0NoSinglet
C3 (beta - 13C labeled)0.0N/AYes (99%)Enhanced singlet
C7 (ipso)0.0~-0.1NoSinglet
C8 (alpha)0.0~-0.2NoQuartet (¹JCH)
C9 (carboxyl)0.0~-0.05NoSinglet

Secondary Isotope Effects

Secondary isotope effects manifest as small but measurable chemical shift perturbations in carbons adjacent to the labeled position. The α-carbon (C8) exhibits the most significant secondary isotope effect with a shift of approximately -0.2 ppm, while the aromatic ipso carbon (C7) shows a smaller effect of approximately -0.1 ppm [7] [8]. These secondary effects arise from changes in zero-point vibrational energies and provide valuable insights into molecular bonding and electronic structure [9] [10].

High-Resolution Mass Spectrometric Fingerprinting

Molecular Ion Characteristics

High-resolution mass spectrometry provides unambiguous identification and quantification of L-Phenylalanine (3-13C) through precise molecular weight determination. The molecular weight increases from 165.079 Da for natural L-phenylalanine to 166.082 Da for the 13C-labeled compound, representing a mass shift of +1.003 Da corresponding to the 13C isotope incorporation [11] [12].

Table 3: High-Resolution Mass Spectrometric Data for L-Phenylalanine (3-13C)

ParameterL-Phenylalanine (Natural)L-Phenylalanine (3-13C)Mass Shift (Da)Comments
Molecular Weight165.079 Da166.082 Da+1.00313C isotope incorporation at position 3
Molecular Ion [M+H]⁺166.086 m/z167.089 m/z+1.003Molecular ion with 13C label
Loss of NH₃ [M+H-NH₃]⁺149.060 m/z150.063 m/z+1.003Loss of ammonia retains 13C label
Immonium Ion [Phe]⁺120.081 m/z121.084 m/z+1.003Characteristic amino acid immonium ion
Tropylium Ion [C₇H₇]⁺91.054 m/z91.054 m/z0.000Aromatic fragment, no 13C incorporation
Mass Accuracy (ppm)< 2 ppm< 2 ppmN/AHigh-resolution mass spectrometry accuracy

Fragmentation Patterns and Structural Elucidation

The fragmentation behavior of L-Phenylalanine (3-13C) under collision-induced dissociation conditions reveals specific retention patterns for the 13C label. The characteristic immonium ion at m/z 121.084 maintains the isotopic label, confirming that the fragmentation pathway preserves the β-carbon containing the 13C isotope [13] [14]. Conversely, aromatic fragments such as the tropylium ion (C₇H₇⁺) at m/z 91.054 show no mass shift, demonstrating that these fragments originate from the phenyl ring carbons that lack isotopic labeling [15] [16].

Isotope Pattern Analysis

The isotope pattern analysis provides additional confirmation of isotopic incorporation. Natural L-phenylalanine exhibits an M+1 isotope peak at 9.4% relative intensity due to natural abundance 13C distribution. For L-Phenylalanine (3-13C), this pattern is altered with the M+1 peak intensity reduced to approximately 8.5% because one carbon position is already enriched with 13C [17] [18].

X-ray Crystallography of Isotope-Labeled Crystals

Crystallographic System and Polymorphism

L-Phenylalanine exhibits remarkable structural complexity with multiple polymorphic forms that have been characterized through X-ray crystallographic analysis. The most common polymorph, Form I, crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 5.827 Å, b = 7.733 Å, c = 22.950 Å, β = 95.2°, and Z' = 4 [19] [20]. This polymorph contains four crystallographically independent molecules in the asymmetric unit, providing a complex hydrogen bonding network that stabilizes the crystal structure.

Table 4: Crystallographic Data for L-Phenylalanine Polymorphs

PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z'Crystal System
Form IP2₁5.8277.73322.95095.21033.24Monoclinic
Form IIP2₁2₁2₁9.515.7531.9390.01748.22Orthorhombic
Form IIIP2₁10.895.6811.87115.1661.81Monoclinic
Form IVP15.757.2919.2380.9800.54Triclinic

Isotopic Effects on Crystal Structure

While 13C isotopic substitution produces minimal changes to molecular geometry due to the small mass difference between 12C and 13C, high-resolution crystallographic analysis can potentially detect subtle effects on bond lengths and vibrational parameters. The isotopic substitution at the β-carbon position may influence the thermal displacement parameters (B-factors) of atoms in the vicinity of the labeled position [21] [22].

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of L-phenylalanine is stabilized by an extensive network of hydrogen bonds involving the amino and carboxyl functional groups. Each asymmetric unit participates in multiple N-H···O and O-H···O hydrogen bonds that create chains and layers throughout the crystal structure [23] [24]. The aromatic side chains engage in π-π stacking interactions and C-H···π contacts that contribute to the overall stability of the crystal lattice.

Structural Determination Methodology

X-ray crystallographic analysis of isotope-labeled crystals follows standard protocols with particular attention to data collection parameters that maximize the precision of atomic coordinates. High-resolution data collection (typically to at least 1.0 Å resolution) is essential for detecting subtle isotopic effects on molecular geometry [25] [26]. The refinement process incorporates anisotropic thermal parameters for all non-hydrogen atoms to accurately model the thermal motion that may be influenced by isotopic substitution.

Comparative Analysis with Natural Abundance Crystals

Direct comparison between crystals of natural abundance L-phenylalanine and L-Phenylalanine (3-13C) requires careful experimental design to minimize systematic errors. Isomorphous crystal preparation, identical data collection conditions, and parallel refinement procedures are essential for detecting genuine isotopic effects versus experimental artifacts [27] [28]. The anticipated differences in unit cell parameters are expected to be on the order of 0.001-0.01 Å, requiring exceptionally high precision in both data collection and analysis.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-21-2023

Explore Compound Types